N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide typically involves the condensation of appropriate thiazole derivatives with acetamide. One common method is the reaction of 3-methyl-2-thiazolylideneamine with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3-methyl-2-thiazolylideneamine and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions can be conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide, known for its presence in various natural products and synthetic drugs.
2-Aminothiazole: A derivative of thiazole with significant biological activities, including antimicrobial and anticancer properties.
Thiazolidine: A saturated analog of thiazole, used in the synthesis of various pharmaceuticals.
Uniqueness
N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide stands out due to its specific structural features, which confer unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and materials science. The presence of the acetamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C6H8N2OS/c1-5(9)7-6-8(2)3-4-10-6/h3-4H,1-2H3 |
InChI Key |
BEEBLMFGNVVHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.